molecular formula C11H11N3O2S B13409965 5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol

5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B13409965
M. Wt: 249.29 g/mol
InChI Key: PPUBOWDGSACHMW-UHFFFAOYSA-N
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Description

5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzo[1,3]dioxole moiety, a triazole ring, and a thiol group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of benzo[1,3]dioxole-5-carbaldehyde with appropriate triazole precursors under controlled conditions. Common methods include condensation reactions, where the aldehyde group of benzo[1,3]dioxole-5-carbaldehyde reacts with triazole derivatives in the presence of catalysts and solvents such as ethanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells. The compound interacts with cellular proteins and enzymes, disrupting critical processes and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol is unique due to its combination of a benzo[1,3]dioxole moiety, a triazole ring, and a thiol group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H11N3O2S/c1-14-10(12-13-11(14)17)5-7-2-3-8-9(4-7)16-6-15-8/h2-4H,5-6H2,1H3,(H,13,17)

InChI Key

PPUBOWDGSACHMW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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